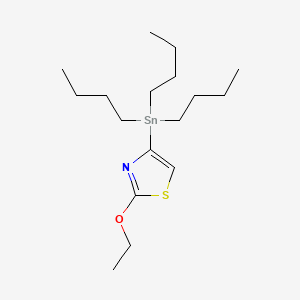

2-Ethoxy-4-(tributylstannyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-(2-ethoxy-1,3-thiazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h4H,2H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBICALVSSSYBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376854 | |

| Record name | 2-Ethoxy-4-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240816-28-8 | |

| Record name | 2-Ethoxy-4-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of 2-Ethoxy-4-(tributylstannyl)thiazole: A Technical Guide for Chemical Researchers

For chemists engaged in the intricate art of molecular construction, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of heterocyclic building blocks is paramount. Among these, thiazole derivatives stand out for their prevalence in bioactive molecules.[1] This guide provides an in-depth technical overview of 2-Ethoxy-4-(tributylstannyl)thiazole, a specialized reagent designed for palladium-catalyzed cross-coupling reactions. We will delve into its commercial availability, a plausible synthetic pathway, critical safety considerations, and its application in the widely utilized Stille cross-coupling reaction.

Commercial Availability and Physicochemical Properties

This compound is a specialized chemical intermediate available from a select number of suppliers. Researchers can source this compound from vendors such as Aladdin, Labsolu, Worldwide Life Sciences, and Huateng Pharma.[2][3][4][5] Due to its specific nature, it is typically available in research-scale quantities.

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Reference(s) |

| CAS Number | 240816-28-8 | [3][4] |

| Molecular Formula | C₁₇H₃₃NOSSn | [3] |

| Molecular Weight | 418.21 g/mol | [4] |

| Predicted Mass Spectrometry Data (m/z) | [M+H]⁺: 420.13778, [M+Na]⁺: 442.11972 |

Strategic Synthesis: A Plausible Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Ethoxythiazole (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.2 eq)

-

Diisopropylamine (2.2 eq)

-

Tributyltin chloride (1.2 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (2.2 eq) followed by the slow, dropwise addition of n-butyllithium (2.2 eq). Stir the solution at -78 °C for 30 minutes.

-

Lithiation of 2-Ethoxythiazole: To the freshly prepared LDA solution at -78 °C, add a solution of 2-ethoxythiazole (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the 4-lithiated species is anticipated based on the directing effect of the ethoxy group and the inherent reactivity of the thiazole ring.

-

Stannylation: To the solution of the lithiated intermediate, add tributyltin chloride (1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the desired this compound.

Safety and Handling: A Self-Validating System

The handling of organotin compounds requires stringent safety protocols due to their significant toxicity.[6] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive understanding of the hazards associated with both the organotin and thiazole moieties is crucial.

General Hazards of Organotin Compounds:

-

High Toxicity: Organotin compounds are known to be highly toxic by ingestion, inhalation, and skin contact.[7]

-

Neurotoxicity: They can have adverse effects on the central nervous system.[7]

-

Skin and Eye Irritation: These compounds can cause severe irritation and chemical burns to the skin and eyes.[7]

-

Aquatic Toxicity: Many organotin compounds are very toxic to aquatic life with long-lasting effects.

General Hazards of Thiazole Derivatives:

-

Flammability: Thiazole itself is a flammable liquid.[8]

-

Harmful if Swallowed: Ingestion may be harmful.[9]

-

Irritation: Can be irritating to the skin, eyes, and respiratory system.[9]

Personal Protective Equipment (PPE) and Engineering Controls

Caption: Essential safety measures for handling organotin compounds.

Handling Procedures:

-

All manipulations should be conducted in a well-ventilated chemical fume hood.[10]

-

Wear appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.[10]

-

Avoid inhalation of dust, vapors, or mists.[2]

-

Prevent contact with skin and eyes.[2]

-

In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

-

Dispose of all organotin waste in a dedicated, labeled container according to institutional and local regulations.

Application in Stille Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[6][11] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[12]

General Stille Coupling Workflow

Caption: General workflow for a Stille cross-coupling reaction.

General Experimental Protocol for Stille Coupling

Materials:

-

This compound (1.0 eq)

-

Aryl halide or triflate (e.g., aryl iodide, bromide, or triflate) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or others) (1-5 mol%)

-

Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide/triflate, this compound, and the palladium catalyst.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with an aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable, albeit specialized, building block for the synthesis of complex molecules in drug discovery and materials science. While its commercial availability is limited and its synthesis requires careful execution of organometallic techniques, its utility in Stille cross-coupling reactions provides a direct route to substituted 2-ethoxythiazole derivatives. Adherence to stringent safety protocols is non-negotiable when working with this and other organotin compounds. This guide provides a foundational framework for researchers to safely and effectively incorporate this reagent into their synthetic strategies.

References

-

Worldwide Life Sciences. 2-Ethoxy-4-(tri-n-butylstannyl)thiazole - 1g. [Link]

-

PubMed Central. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

-

ResearchGate. Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. [Link]

-

PubChemLite. This compound (C17H33NOSSn). [Link]

-

Reddit. Stille coupling and organotin chemistry. [Link]

-

ResearchGate. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

-

Wikipedia. Stille reaction. [Link]

-

DCCEEW. Organo-tin compounds. [Link]

-

MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. [Link]

-

Arabian Journal of Chemistry. Synthesis of some alkoxy based bisthiadiazolines. [Link]

-

University of Windsor. The Mechanisms of the Stille Reaction. [Link]

-

FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

-

NIH. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. [Link]

-

Princeton University. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. bepls.com [bepls.com]

- 4. Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. uwindsor.ca [uwindsor.ca]

Methodological & Application

Palladium-Catalyzed Stille Cross-Coupling with 2-Ethoxy-4-(tributylstannyl)thiazole: A Senior Application Scientist's Guide

An Application Guide for Researchers

This document provides a detailed technical guide for performing the Stille cross-coupling reaction using 2-Ethoxy-4-(tributylstannyl)thiazole. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage this versatile reaction for the synthesis of complex molecules. This guide goes beyond a simple protocol, offering insights into the reaction mechanism, catalyst selection, and troubleshooting to ensure successful and reproducible outcomes.

The Strategic Value of the Stille Reaction in Heterocyclic Chemistry

The Stille reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic electrophile, such as a halide or triflate.[1][2][3] Its significance lies in its broad functional group tolerance, the stability of organostannane reagents to air and moisture, and the generally neutral and mild reaction conditions required.[1][2]

In pharmaceutical and materials science, the incorporation of substituted thiazole moieties is a common strategy for modulating biological activity and material properties. The subject of this guide, this compound, is a valuable building block. The electron-rich nature of the thiazole ring, further enhanced by the 2-ethoxy group, presents specific considerations for catalyst and ligand selection to achieve optimal reactivity and minimize side reactions.

A Mechanistic Deep Dive: The Palladium Catalytic Cycle

Understanding the mechanism of the Stille reaction is paramount for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1][4][5] While the overall cycle is well-established, the specifics of each step can be complex and influenced by ligands, additives, and substrates.[6]

The generally accepted catalytic cycle consists of three primary steps:

-

Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by reacting with the organic electrophile (R¹-X).[4] This step involves the insertion of the palladium atom into the R¹-X bond, forming a 16-electron Pd(II) complex.[4][7] The initial product is typically a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer, especially when bulky phosphine ligands are used.[6][8]

-

Transmetalation: This is often the rate-determining step of the reaction.[8] The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide (X). This forms a new Pd(II) complex with both organic partners (R¹ and R²) attached. The precise mechanism of transmetalation can be either cyclic or open, depending on the solvent and ligands.[1]

-

Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are coupled together, forming the desired new C-C bond (R¹-R²).[2] This process reduces the palladium from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[2][5] The use of bulky ligands can accelerate this step by creating steric pressure that favors the elimination of the product.[1]

Optimizing Your Reaction: A Guide to Catalyst and Reagent Selection

The success of a Stille coupling with this compound hinges on the judicious selection of the catalyst, ligands, and additives. The electron-donating nature of the thiazole substrate makes the transmetalation step relatively facile, but care must be taken to ensure efficient oxidative addition and reductive elimination.

Palladium Precatalysts

The active Pd(0) catalyst is typically generated in situ from more stable Pd(0) or Pd(II) precatalysts.[4]

-

Pd(0) Sources: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are common choices. Pd(PPh₃)₄ is often used directly but can be sensitive to air and heat. Pd₂(dba)₃ is more stable but requires the addition of a supporting ligand.

-

Pd(II) Sources: Pd(OAc)₂ (palladium(II) acetate) and PdCl₂(PPh₃)₂ are also effective. These require reduction to Pd(0) in the reaction mixture, which can sometimes be facilitated by phosphine ligands or other reagents.

The Critical Role of Ligands

Ligand choice is arguably the most critical parameter for optimization. Ligands stabilize the palladium center, influence its reactivity, and prevent the formation of palladium black (inactive bulk metal).

-

Electron-Donating Ligands: These ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step.[1] However, they can slow down the reductive elimination step.

-

Bulky Ligands: Sterically demanding ligands, such as those with large cone angles, can promote the reductive elimination step and may inhibit the formation of catalyst dimers.[1][6]

For an electron-rich heterocycle like 2-ethoxythiazole, a ligand that balances electron-donating properties with sufficient steric bulk to promote reductive elimination is often ideal.

Additives for Rate and Yield Enhancement

-

Copper(I) Iodide (CuI): CuI is a highly effective co-catalyst that can dramatically accelerate the Stille reaction, sometimes by a factor of >10³.[1][8] It is believed to function by first transmetalating with the organostannane to form a more reactive organocuprate species, which then transmetalates with the palladium complex.[1]

-

Lithium Chloride (LiCl): In polar aprotic solvents like THF or dioxane, LiCl can significantly increase the reaction rate.[4] It is thought to facilitate the reaction by displacing other ligands from the palladium center, making it more susceptible to transmetalation, or by increasing the polarity of the solvent.[1][4]

-

Fluoride Sources (e.g., CsF): Fluoride ions can act as scavengers for the tributyltin byproducts, forming insoluble tributyltin fluoride, which simplifies purification. They can also accelerate reactions involving organic triflates.[1]

| Catalyst System | Precatalyst | Ligand(s) | Typical Loading (mol%) | Recommended For | Key Considerations |

| Classic System | Pd(PPh₃)₄ | PPh₃ (internal) | 1 - 5 | General purpose, good starting point for aryl iodides and bromides. | Can be sluggish for less reactive electrophiles. Ligand dissociation is required to form the active catalyst. |

| DBA-Based System | Pd₂(dba)₃ | P(t-Bu)₃ or XPhos | 0.5 - 2 (Pd) | Challenging couplings, including aryl chlorides and sterically hindered partners. | Ligands are air-sensitive and require handling under inert atmosphere.[8] |

| Acetate-Based System | Pd(OAc)₂ | SPhos or DABCO | 1 - 5 | Versatile system, effective for a wide range of substrates.[9] | Requires in situ reduction to Pd(0). DABCO is a cost-effective amine-based ligand.[9] |

| Arsenic Ligand | Pd(AsPh₃)₄ | AsPh₃ (internal) | 2 - 5 | Electron-rich stannanes and when phosphine ligands lead to side reactions. | Triphenylarsine is less basic and less prone to P-C bond cleavage than triphenylphosphine. |

Detailed Experimental Protocol

This protocol provides a general procedure for the Stille coupling of this compound with an aryl bromide. Reaction conditions, particularly temperature and time, should be optimized for each specific substrate.

Safety Precautions:

-

Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium catalysts and phosphine ligands can be toxic and/or air-sensitive. Handle under an inert atmosphere (Nitrogen or Argon).

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

XPhos (Tri(cyclohexyl)phosphine) (3.5 mol%)

-

Copper(I) Iodide (CuI) (10 mol%)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

-

Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

-

Inert atmosphere supply (N₂ or Ar)

Procedure:

-

Vessel Preparation: Place the magnetic stir bar in the reaction vessel. Flame-dry the vessel under vacuum and backfill with an inert atmosphere. Repeat this cycle three times to ensure all moisture and oxygen are removed.

-

Reagent Addition (Solids): To the cooled, inerted vessel, add the aryl bromide, Pd₂(dba)₃, XPhos, and CuI.

-

Inerting: Evacuate the vessel and backfill with inert gas. Repeat this cycle three times.

-

Solvent and Stannane Addition: Add the anhydrous, degassed solvent via cannula or syringe. Begin stirring. Add the this compound via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical method is to withdraw a small aliquot via syringe, quench it with water, extract with ethyl acetate, and analyze the organic layer.

-

Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate. c. To remove tin byproducts, stir the organic solution with an aqueous solution of potassium fluoride (KF) for 1-2 hours. This will precipitate the tin as insoluble tributyltin fluoride. d. Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate. e. Transfer the filtrate to a separatory funnel and wash with water and then brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Common Side Reactions:

-

Homocoupling: Dimerization of the organostannane (R²-R²) can occur, particularly at high temperatures or if the catalyst decomposition rate is high.[1]

-

Proto-destannylation: The organostannane can react with trace amounts of acid or water in the reaction mixture, leading to the formation of the corresponding protonated thiazole (R²-H) and reducing the overall yield.

-

Cine Substitution: A rare side reaction where the palladium intermediate inserts across a double bond, leading to rearranged products.[1]

References

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved January 24, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. Retrieved January 24, 2026, from [Link]

-

Chemistry Solved. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples [Video]. YouTube. [Link]

-

ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115 Lecture Notes. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 24, 2026, from [Link]

-

Tarasenko, D., & Kotlyar, V. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of the National Academy of Sciences, 1(1). [Link]

-

Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834. [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 3. Stille Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of 2-Aryl-4-Ethoxythiazoles via Stille Coupling

Introduction: The Significance of 2-Aryl-4-Ethoxythiazoles in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern drug design. The 2-arylthiazole motif, in particular, is a key pharmacophore found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The addition of a 4-ethoxy group can further modulate the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing their potential as therapeutic agents.

The Stille cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, especially in the context of complex heterocyclic synthesis.[1] Its tolerance for a wide array of functional groups, coupled with the stability of the requisite organostannane reagents, makes it an invaluable method for the late-stage functionalization of intricate molecular architectures.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-aryl-4-ethoxythiazoles utilizing the Stille coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven protocol, and offer insights into troubleshooting common challenges.

Mechanistic Insights: The Palladium-Catalyzed Stille Coupling Cycle

The Stille reaction proceeds through a catalytic cycle involving a palladium complex.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (in this case, a 2-halo-4-ethoxythiazole) to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide is critical, with the general trend being I > Br > Cl.[4]

-

Transmetalation: The aryl group from the organostannane reagent is then transferred to the palladium center, displacing the halide. This is often the rate-determining step of the cycle. The use of additives like copper(I) salts can significantly accelerate this step.[4]

-

Reductive Elimination: The final step involves the reductive elimination of the newly formed 2-aryl-4-ethoxythiazole from the Pd(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.

Sources

The Stilling of a Thiazole: A Detailed Guide to the Synthesis of 2-Ethoxy-4-arylthiazoles via Palladium-Catalyzed Cross-Coupling

Introduction: The Strategic Importance of the 2-Ethoxy-4-arylthiazole Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the thiazole ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1][2] Its presence is noted in a wide array of compounds exhibiting diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The functionalization of the thiazole nucleus is therefore a critical endeavor in the generation of novel molecular entities with therapeutic potential. Among the various substituted thiazoles, the 2-ethoxy-4-arylthiazole motif has emerged as a particularly promising pharmacophore, with derivatives being investigated for their potential as potent anticancer agents.[1]

The Stille cross-coupling reaction offers a powerful and versatile methodology for the construction of carbon-carbon bonds, demonstrating remarkable tolerance for a wide range of functional groups and often proceeding under mild conditions.[4][5] This palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide is exceptionally well-suited for the synthesis of complex, highly functionalized molecules.[6] This application note provides a comprehensive guide to the Stille coupling of 2-ethoxy-4-(tributylstannyl)thiazole with a variety of aryl bromides, a key transformation for accessing the valuable 2-ethoxy-4-arylthiazole scaffold. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical aspects of product purification and the management of organotin byproducts.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[7] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (Ar-Br) to the coordinatively unsaturated 14-electron Pd(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new square planar Pd(II) intermediate. The initial product is a cis-complex, which can rapidly isomerize to the more stable trans-isomer.[8][9]

-

Transmetalation: This is often the rate-determining step of the catalytic cycle.[9] The organostannane, in this case, this compound, exchanges its thiazolyl group with the bromide on the palladium center. This forms a new Pd(II) complex bearing both the aryl and thiazolyl groups.

-

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium center, forming the desired C-C bond of the 2-ethoxy-4-arylthiazole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

Figure 1: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Ethoxy-4-arylthiazoles

This protocol provides a general procedure for the Stille coupling of this compound with various aryl bromides. The reaction conditions may require optimization depending on the specific aryl bromide used.

Materials and Reagents:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole, 4-bromotoluene, 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Anhydrous and degassed solvent (e.g., Toluene or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin-layer chromatography (TLC) supplies

-

Reagents for workup and purification (e.g., saturated aqueous KF solution, ethyl acetate, hexanes, silica gel, triethylamine)

Step-by-Step Procedure:

Figure 2: General experimental workflow for the Stille coupling.

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.

-

Reagent Addition: Add this compound (1.1 eq) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl bromide is consumed. Reaction times can vary from a few hours to overnight.[11]

-

Workup - Tin Removal: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tributyltin bromide as insoluble tributyltin fluoride.[4][12] Stirring the biphasic mixture for at least an hour is recommended for efficient removal.[1]

-

Filtration and Extraction: Filter the mixture through a pad of celite to remove the precipitated tin salts. Transfer the filtrate to a separatory funnel and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A useful technique to remove any remaining organotin residues is to use an eluent system containing a small percentage of triethylamine (e.g., 2-5% in hexanes/ethyl acetate).[13]

Data Table: Representative Examples

The following table provides illustrative examples of the Stille coupling of this compound with various aryl bromides. Please note that these are representative conditions and may require optimization for specific substrates.

| Entry | Aryl Bromide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Toluene | 110 | 12 | [e.g., 85] |

| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | [e.g., 82] |

| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | DMF | 90 | 8 | [e.g., 91] |

| 4 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | DMF | 100 | 18 | [e.g., 75] |

Yields are hypothetical examples for illustrative purposes and will vary based on experimental conditions.

Causality in Experimental Choices

-

Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and commercially available catalyst for Stille couplings. The triphenylphosphine ligands stabilize the palladium center and facilitate the steps of the catalytic cycle. For more challenging couplings, particularly with less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required.[14]

-

Solvent: The choice of solvent is crucial. Toluene is a common non-polar solvent for Stille reactions. For less reactive aryl bromides or when solubility is an issue, a more polar aprotic solvent like DMF can be beneficial.[15] It is imperative that the solvent is anhydrous and degassed to prevent deactivation of the catalyst.

-

Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the often slow transmetalation step. Temperatures between 80-110 °C are common.[11]

-

Stoichiometry: A slight excess of the organostannane reagent (e.g., 1.1 equivalents) is often used to ensure complete consumption of the more valuable aryl bromide.

-

Tin Byproduct Removal: The toxicity of organotin compounds necessitates their thorough removal from the final product.[5] Washing with aqueous KF is a highly effective method, as it forms a precipitate of tributyltin fluoride which can be easily filtered off.[4][12] Column chromatography on silica gel treated with triethylamine is another effective strategy to trap any residual tin species.[13]

Applications in Drug Discovery: The Promise of 2-Ethoxy-4-arylthiazoles

The 2-ethoxy-4-arylthiazole scaffold is of significant interest in drug discovery, particularly in the development of novel anticancer agents.[1] The ability to readily synthesize a diverse library of these compounds through the Stille coupling allows for extensive structure-activity relationship (SAR) studies. These studies are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds. While specific 2-ethoxy-4-arylthiazole derivatives in clinical trials are not yet widely reported, the broader class of 2-arylthiazoles has shown significant promise in preclinical studies, targeting various mechanisms of cancer progression.[16] The continued exploration of this chemical space, facilitated by robust synthetic methods like the Stille coupling, holds great potential for the discovery of next-generation therapeutics.

Conclusion

The Stille cross-coupling reaction of this compound with aryl bromides is a highly effective and reliable method for the synthesis of the medicinally important 2-ethoxy-4-arylthiazole scaffold. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol under inert conditions, and diligent purification to remove toxic organotin byproducts are paramount for successful outcomes. The protocols and insights provided in this application note are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful synthetic transformation in their pursuit of novel therapeutic agents.

References

-

Stille Coupling. (n.d.). In NROChemistry. Retrieved January 24, 2026, from [Link]

-

Stille Coupling. (2023, June 30). In Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Stille reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Tarasenko, D. O., & Kotliar, V. M. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of Organic and Pharmaceutical Chemistry, 21(3), 17-22. [Link]

-

Casado, A. L., & Espinet, P. (2014). The Stille Reaction, 38 Years Later. Organometallics, 33(12), 2975-2993. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

-

Lipshutz, B. H., & Blomgren, P. A. (2001). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Organic Letters, 3(12), 1869-1871. [Link]

-

Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197. [Link]

-

Stille Coupling. (n.d.). In OpenOChem Learn. Retrieved January 24, 2026, from [Link]

-

Stille Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

The Stille Reaction. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

-

Găină, A. M., Găină, C. L., & Mangalagiu, I. I. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenylethan-1-ol. Molbank, 2021(3), M1231. [Link]

-

Zheng, L., Aimaiti, Z., Long, L., Xia, C., Wang, W., & Zhou, Z. Z. (2024). Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. Journal of Medicinal Chemistry, 67(1), 728–753. [Link]

-

Workup for Removing Tin Byproducts. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 24, 2026, from [Link]

-

Al-Warhi, T., Sabt, A., Elkaeed, E. B., & Eldehna, W. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]

-

Sharma, A., & Kumar, V. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-21. [Link]

-

Phillips, R. M. (2008). Bioreductive drugs: from concept to clinic. British Journal of Pharmacology, 153 Suppl 1(Suppl 1), S199-S208. [Link]

-

Tarasenko, D. O., & Kotliar, V. M. (2023). The synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Journal of the National Academy of Sciences of Ukraine, 21(3), 17-22. [Link]

-

Black, D., Brain, C., & Thibault, C. (2021). Innovative early clinical trial designs and development strategies. Drugs of the Future, 46(7), 587. [Link]

-

Innovative Approaches for Preclinical Development of Biotherapeutics. (n.d.). Wiley. Retrieved January 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 3. Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. Stille Coupling [organic-chemistry.org]

- 6. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. scribd.com [scribd.com]

- 10. uvadoc.uva.es [uvadoc.uva.es]

- 11. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 12. Workup [chem.rochester.edu]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. smr.org.uk [smr.org.uk]

Application Note: Synthesis of Kinase Inhibitors Using Thiazole Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and a key challenge in this field is the design of potent and selective agents.

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has emerged as a "privileged scaffold" in medicinal chemistry.[2] Its unique electronic properties, ability to form key hydrogen bonds, and rigid structure allow it to effectively mimic the purine core of ATP, enabling potent interactions within the kinase ATP-binding site.[1][2] Several clinically approved anti-cancer drugs, such as Dasatinib and Dabrafenib, feature a thiazole core, underscoring its therapeutic importance.[1]

This application note provides a detailed guide for the synthesis, purification, and characterization of thiazole-based kinase inhibitors. We will explore both classical and modern synthetic methodologies, provide step-by-step protocols, and discuss the rationale behind key experimental choices to empower researchers in their drug discovery efforts.

The Role of Thiazole in Kinase Inhibition

The thiazole moiety typically serves as a central scaffold that anchors the inhibitor within the highly conserved hinge region of the kinase ATP-binding pocket. The nitrogen atom at position 3 of the thiazole ring often acts as a hydrogen bond acceptor, interacting with the backbone amide protons of the hinge residues. This interaction is critical for high-affinity binding.

Figure 1: General binding mode of a thiazole-based kinase inhibitor.

The substituents at the 2, 4, and 5-positions of the thiazole ring can be systematically modified to extend into other regions of the ATP pocket, thereby enhancing potency and dictating selectivity against different kinases.

Core Synthetic Strategies for Thiazole Scaffolds

The construction of the thiazole ring is the foundational step in synthesizing these inhibitors. The choice of method depends on the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most traditional and widely utilized method for forming the thiazole ring. It involves the condensation reaction between an α-haloketone and a thioamide-containing compound, such as thiourea or thioacetamide.[1]

Figure 2: Simplified workflow of the Hantzsch Thiazole Synthesis.

This method is robust and allows for the introduction of diversity at the 2- and 4-positions of the thiazole ring. For example, using thiourea yields 2-aminothiazoles, which are common starting points for many kinase inhibitors.[3]

Modern and Alternative Synthetic Routes

While the Hantzsch synthesis is a workhorse, several modern methods offer alternative pathways, sometimes under milder conditions or with different functional group tolerance.[3]

| Method | Description | Advantages | Disadvantages | Reference |

| Cook-Heilbron Synthesis | Reaction of α-aminonitriles with carbon disulfide. | Access to 2-amino-5-mercaptothiazoles. | Limited substrate scope. | [1] |

| Domino Reactions | Microwave-assisted reaction of propargyl bromides with thiourea.[1] | Rapid synthesis, excellent yields. | Requires specific propargyl precursors. | [1] |

| Multi-Component Reactions | One-pot reactions combining aldehydes, amines, and a sulfur source.[1][3] | High atom economy, operational simplicity. | Can be difficult to optimize. | [1] |

| Metal-Catalyzed C-H Arylation | Direct coupling of pre-formed thiazoles with aryl halides.[3] | Excellent for late-stage functionalization. | Requires catalyst, potential for side reactions. | [3] |

Experimental Protocols

The following protocols provide a validated, step-by-step guide for the synthesis of a 4-aryl-2-aminothiazole scaffold, a common core in many kinase inhibitors, followed by its functionalization.

Protocol 1: Synthesis of 4-(pyridin-4-yl)thiazol-2-amine Intermediate

This protocol is adapted from established procedures for synthesizing 2-aminothiazole cores via the Hantzsch reaction.[4] It involves the α-bromination of an acetylpyridine followed by cyclization with thiourea.

Materials:

-

4-Acetylpyridine

-

Bromine (Br₂)

-

33% HBr in acetic acid

-

Thiourea

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

α-Bromination of 4-Acetylpyridine:

-

Rationale: This step generates the required α-haloketone. HBr in acetic acid acts as a solvent and catalyst.

-

To a solution of 4-acetylpyridine (1.0 eq) in 33% HBr/acetic acid, add bromine (1.05 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto ice and neutralize with solid NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide is typically used in the next step without further purification.

-

-

Cyclization with Thiourea:

-

Rationale: Thiourea acts as the nucleophile, attacking the carbonyl and displacing the bromide to form the thiazole ring. Ethanol is a common solvent for this condensation.

-

Dissolve the crude bromoketone from the previous step in ethanol.

-

Add thiourea (1.2 eq) to the solution.

-

Heat the mixture to reflux (approx. 78°C) for 4-6 hours.[5] Monitor the reaction by TLC.

-

Cool the reaction to room temperature. A precipitate should form.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 4-(pyridin-4-yl)thiazol-2-amine.

-

-

Purification and Characterization (Self-Validation):

-

Rationale: Ensuring the purity and identity of the intermediate is critical for the success of subsequent steps.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.[4][5] A typical eluent system is a gradient of methanol in DCM.

-

Characterization: Confirm the structure and purity using:

-

¹H NMR: To verify the presence of aromatic and amine protons at the correct chemical shifts.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]

-

Melting Point: To compare with literature values.

-

-

Protocol 2: Amide Coupling for Final Inhibitor Synthesis

This protocol describes the functionalization of the 2-amino group of the thiazole intermediate with a carboxylic acid, a common strategy to introduce moieties that interact with the solvent-exposed region of the kinase.

Materials:

-

4-(pyridin-4-yl)thiazol-2-amine (from Protocol 1)

-

Substituted carboxylic acid (e.g., p-toluic acid)

-

EDCI (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

-

Carboxylic Acid Activation:

-

Rationale: EDCI and HOBt are standard peptide coupling reagents that react with the carboxylic acid to form a highly reactive intermediate, preventing side reactions and facilitating amide bond formation.[4]

-

To a solution of the carboxylic acid (1.1 eq) in DCM, add EDCI (1.2 eq) and HOBt (1.2 eq).[4]

-

Stir the mixture at room temperature for 30 minutes.

-

-

Amide Bond Formation:

-

Rationale: The nucleophilic 2-amino group of the thiazole attacks the activated carboxylic acid. A non-nucleophilic base like TEA or DIPEA is added to neutralize the HCl generated during the reaction.

-

In a separate flask, dissolve the 4-(pyridin-4-yl)thiazol-2-amine (1.0 eq) in DCM and add TEA (2.0 eq).

-

Slowly add the solution of the activated acid to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours until TLC indicates completion.[4]

-

-

Workup and Purification:

-

Rationale: This sequence removes unreacted reagents and byproducts.

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/petroleum ether or methanol/DCM) to yield the final kinase inhibitor.[5]

-

-

Final Product Characterization:

-

Confirm the structure and assess purity (>95%) using:

-

¹H and ¹³C NMR: For full structural elucidation.[6]

-

High-Resolution Mass Spectrometry (HRMS): For exact mass confirmation.

-

HPLC: To determine final purity.

-

-

Figure 3: Overall experimental workflow from starting materials to purified inhibitor.

Structure-Activity Relationship (SAR) and Target Kinases

The synthetic routes described allow for systematic modification to explore the SAR of thiazole-based inhibitors. The table below summarizes examples of thiazole-containing compounds and their target kinases, illustrating the scaffold's versatility.[1]

| Target Kinase Family | Example Compound Moiety | Reported Activity (IC₅₀) | Key Structural Features | Reference |

| PI3K/AKT/mTOR | Benzothiazole-pyridine | 0.30–0.45 µM | The benzothiazole ring and morpholine group are critical for activity and selectivity. | [1] |

| CDKs | Pyrimidine-thiazole | 54.8 nM (CDK1) | The pyrimidine substituent enhances potency and selectivity for specific CDK isoforms. | [1] |

| Aurora Kinase | Aminothiazole | 79 nM (Aurora A) | Specific substitutions on the aminothiazole are required for cellular penetration and activity. | [1] |

| B-RAF | Imidazo[2,1-b]thiazole | 1.20 nM (V600E B-Raf) | The fused imidazothiazole core provides a rigid conformation ideal for B-RAF binding. | [1] |

| VEGFR-2 | 3-nitrophenylthiazole | 1.21 µM | The phenylthiazole acts as the head group binding the hydrophobic ATP domain. | [6] |

Conclusion

The thiazole scaffold is a cornerstone in the development of potent and selective kinase inhibitors. Its synthesis is accessible through well-established methods like the Hantzsch reaction, and its structure is readily amenable to diversification. By following robust, self-validating protocols for synthesis, purification, and characterization, researchers can efficiently generate libraries of thiazole-based compounds. This enables the systematic exploration of structure-activity relationships, ultimately accelerating the discovery of novel therapeutics for kinase-driven diseases.

References

-

Al-Ostath, A., Abushahma, A., Auzi, A. A., & El-Faham, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(43), 36989-37018. [Link]

- Royal Society of Chemistry. (2024).

- Al-Ostath, A., Abushahma, A., Auzi, A. A., & El-Faham, A. (2024).

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Ostath, A., Al-Malki, J., El-Sayed, M. A., & Oh, C. H. (2022). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific Reports, 12(1), 1642. [Link]

-

Zaki, R. M., El-Dean, A. M. K., El-Gohary, N. S., & El-Shaaer, M. M. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]

-

Wang, Y., Li, W., Xu, Y., Zhu, H., Wang, J., Yang, Y., & Yang, X. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 17(1), 121-134. [Link]

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stille Coupling with 2-Ethoxy-4-(tributylstannyl)thiazole

Welcome to the technical support guide for Stille coupling reactions involving 2-Ethoxy-4-(tributylstannyl)thiazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sometimes challenging reagent. Here, we will address common side reactions, provide in-depth troubleshooting advice, and offer optimized protocols to enhance the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the Stille coupling of this compound.

Q1: My Stille coupling reaction is sluggish or stalls completely. What are the likely causes?

A1: Several factors can impede the reaction. The primary culprits are often an inactive catalyst, poor quality reagents or solvents, or suboptimal reaction conditions. Ensure your palladium catalyst, particularly Pd(0) sources like Pd(PPh₃)₄, is fresh or has been stored under an inert atmosphere. The organostannane reagent can degrade over time, so verify its purity. Additionally, strictly anhydrous and deoxygenated solvents are crucial for a successful Stille coupling.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting thiazole without the tributyltin group. What is this and how can I prevent it?

A2: This byproduct is 2-ethoxythiazole, resulting from a common side reaction called protodestannylation. This occurs when the organostannane reacts with a proton source, such as residual water or acidic impurities in the reaction mixture, cleaving the carbon-tin bond. To minimize this, ensure all reagents and solvents are scrupulously dried and that the reaction is performed under a rigorously inert atmosphere. The addition of a mild, non-nucleophilic base can sometimes help to scavenge trace acids.

Q3: My main byproduct is a dimer of my organic halide/triflate. What causes this and how can I avoid it?

A3: The formation of a homocoupled product from your electrophile (R-X) suggests that the rate of oxidative addition to the palladium catalyst is competitive with or faster than transmetalation. This can be influenced by the choice of ligand and the concentration of the palladium catalyst. Consider using more electron-rich and sterically bulky phosphine ligands to favor the desired cross-coupling pathway. Reducing the catalyst loading may also disfavor the homocoupling side reaction.

Q4: I am seeing a byproduct that is a dimer of the this compound. How can I suppress this?

A4: Homocoupling of the organostannane is a well-documented side reaction in Stille couplings.[1][2] It can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) intermediate followed by reductive elimination, or a radical process involving the Pd(0) catalyst.[1] To mitigate this, using the organostannane as the limiting reagent (if possible) can be effective. Additionally, optimizing the ligand-to-palladium ratio and ensuring a clean, active Pd(0) catalyst can disfavor these side reactions.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of the common side reactions and offers comprehensive strategies for their mitigation.

The Challenge of Protodestannylation

Protodestannylation is the cleavage of the C-Sn bond by a proton source, leading to the formation of a C-H bond. In the context of your reaction, this converts the valuable this compound into the undesired 2-ethoxythiazole byproduct.

Causality and Mechanism:

The thiazole ring, being an electron-rich heteroaromatic system, can be susceptible to electrophilic attack. The presence of acidic protons in the reaction medium facilitates the cleavage of the relatively weak carbon-tin bond. The likely sources of protons include:

-

Water: Inadequately dried solvents, reagents, or glassware.

-

Acidic Impurities: Trace acids in the organic halide, solvent, or generated from the decomposition of reagents.

-

Ligand Decomposition: Certain phosphine ligands can degrade under thermal stress to generate acidic byproducts.

Mitigation Strategies:

| Strategy | Rationale |

| Rigorous Drying of Reagents and Solvents | Eliminates the primary source of protons. Solvents should be freshly distilled from an appropriate drying agent. Solid reagents should be dried under high vacuum. |

| Inert Atmosphere | Prevents the introduction of atmospheric moisture. The reaction should be set up and run under a positive pressure of argon or nitrogen. |

| Use of a Non-nucleophilic Base | Scavenges trace acidic impurities. Proton sponges or hindered inorganic bases like Cs₂CO₃ can be effective. |

| Purification of Starting Materials | Ensures that no acidic impurities are introduced from the coupling partners. |

Unwanted Homocoupling Reactions

Homocoupling of either the organostannane or the organic halide can significantly reduce the yield of the desired cross-coupled product.

Causality and Mechanism:

-

Organostannane Homocoupling: This side reaction is often promoted by the presence of oxygen or other oxidants, which can facilitate the formation of a palladium(II) species that reacts with two molecules of the organostannane. It can also proceed through a radical pathway initiated by the Pd(0) catalyst.[1]

-

Organic Halide Homocoupling: This typically occurs when the rate of oxidative addition of the organic halide to the Pd(0) catalyst is much faster than the subsequent transmetalation step. This can lead to the formation of a diorganopalladium(II) species that undergoes reductive elimination to give the homocoupled product.

Mitigation Strategies:

| Strategy | Rationale |

| Ligand Selection | Sterically bulky and electron-rich phosphine ligands, such as P(t-Bu)₃ or Buchwald-type ligands, can accelerate the reductive elimination of the cross-coupled product and disfavor homocoupling pathways.[3] |

| Control of Stoichiometry | Using a slight excess of one of the coupling partners can help to drive the reaction towards the desired cross-coupling product and minimize the homocoupling of the limiting reagent. |

| Catalyst Loading and Purity | Using the minimum effective catalyst loading can reduce the rate of side reactions. Ensure the palladium source is of high purity and the active Pd(0) species is efficiently generated. |

| Temperature Control | Lowering the reaction temperature can sometimes disfavor the higher activation energy pathways leading to homocoupling. |

Thiazole Ring-Related Side Reactions

The thiazole moiety itself can participate in or be susceptible to side reactions under Stille coupling conditions.

Causality and Mechanism:

-

Complexation with Palladium: The nitrogen and sulfur atoms of the thiazole ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

-

Ring Opening/Decomposition: Under harsh reaction conditions (high temperatures, prolonged reaction times), the thiazole ring may become susceptible to degradation.

Mitigation Strategies:

| Strategy | Rationale |

| Use of Hemilabile Ligands | Ligands that can reversibly coordinate to the palladium center may help to prevent strong, inhibitory binding of the thiazole substrate. |

| Milder Reaction Conditions | Optimizing the reaction to proceed at lower temperatures and for shorter durations can minimize the risk of thermal decomposition of the thiazole ring. |

| Additive Effects | The use of additives like Cu(I) salts can sometimes accelerate the transmetalation step, allowing the reaction to proceed under milder conditions.[4][5] |

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for a generic Stille coupling reaction with this compound, incorporating best practices to minimize side reactions.

Materials:

-

This compound

-

Aryl/vinyl halide or triflate

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

-

Phosphine ligand (if using a ligand-free palladium source)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or DMF)

-

Anhydrous lithium chloride (optional, but often beneficial)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (argon or nitrogen)

Procedure:

-

Preparation of the Reaction Vessel: Thoroughly flame-dry the Schlenk flask under high vacuum and backfill with an inert gas.

-

Addition of Reagents: To the flask, add the aryl/vinyl halide or triflate (1.0 equiv), this compound (1.1-1.2 equiv), and anhydrous lithium chloride (3.0 equiv, if used).

-

Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula or syringe.

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if necessary). Typical catalyst loadings range from 1-5 mol%.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst. The tributyltin byproducts can often be removed by a fluorine source workup (e.g., washing with an aqueous KF solution) or by chromatography on silica gel.

Section 4: Visualizing Reaction Pathways

To better understand the desired reaction and competing side reactions, the following diagrams illustrate the key mechanistic steps.

Desired Stille Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Competing Side Reaction Pathways

Caption: Major side reaction pathways in the Stille coupling.

References

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Stille Reaction - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Stille Coupling. (n.d.). NROChemistry. Retrieved January 24, 2026, from [Link]

-

Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 24, 2026, from [Link]

-

Maleczka, R. E., & Gallagher, W. P. (2001). One-pot Pd-catalyzed hydrostannation/Stille reaction with acid chlorides as the electrophiles. Tetrahedron Letters, 42(25), 4173-4176. [Link]

-

Myers, A. G. (n.d.). The Stille Reaction. Chem 115. Retrieved January 24, 2026, from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2018). ResearchGate. [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2024). RSC Advances, 14(1), 1-21. [Link]

Sources

Effect of temperature on Stille reaction with 2-Ethoxy-4-(tributylstannyl)thiazole

Technical Support Center: Stille Reaction Troubleshooting

Topic: Effect of Temperature on Stille Reaction with 2-Ethoxy-4-(tributylstannyl)thiazole For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support guide for optimizing Stille cross-coupling reactions involving this compound. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues related to reaction temperature. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to troubleshoot effectively and validate your results.

Frequently Asked Questions & Troubleshooting

Q1: My Stille reaction with this compound is not proceeding or is extremely slow at 60-70 °C. What is the mechanistic reason for this?

A1: This is a common issue rooted in the activation energy required for the key steps of the Stille catalytic cycle. At temperatures that are too low, the palladium catalyst may not have sufficient thermal energy to efficiently overcome the kinetic barriers of the cycle's rate-determining steps.[1]

-

Causality Explained: The Stille reaction is a multi-step catalytic process involving oxidative addition, transmetalation, and reductive elimination.[2][3] Each step has a distinct energy profile.

-

Oxidative Addition: The initial reaction of the aryl halide with the Pd(0) complex is often a rate-limiting step. Less reactive electrophiles, like aryl bromides or chlorides, require higher temperatures to proceed at a practical rate compared to more reactive aryl iodides.[4]

-

Transmetalation: The transfer of the thiazole group from tin to palladium is another critical step. While this compound is an electron-rich heterocycle, which generally facilitates this step, insufficient thermal energy can still lead to a sluggish reaction.

-

Reductive Elimination: This final step, which forms the C-C bond, is typically fast but can be hindered if preceding steps do not generate the necessary intermediate in sufficient concentration.

-

Insufficient energy means the catalyst either fails to initiate the cycle or gets trapped in a stable intermediate state, leading to a stalled reaction.[1] For most Stille couplings involving heteroaryl stannanes, a starting temperature range of 80–110 °C is recommended to ensure all steps proceed efficiently.[5][6]

Q2: I increased the temperature of my reaction to 120 °C to accelerate the coupling, but now I'm seeing low yields and multiple side products. Why did a higher temperature hurt my reaction?

A2: While increasing temperature can accelerate a slow reaction, excessive heat can introduce competing degradation pathways and side reactions that consume your starting materials, catalyst, and desired product.

-

Expert Analysis of Side Reactions:

-

Catalyst Decomposition: Palladium phosphine catalysts are thermally sensitive. At temperatures exceeding ~120 °C, the catalyst can decompose into inactive palladium black, effectively halting the catalytic cycle.[1] This is often observed as a black precipitate in the reaction flask.

-

Organostannane Homocoupling: A major side reaction is the homocoupling of the organostannane (R-SnBu₃ + R-SnBu₃ → R-R). This process can become significant at elevated temperatures, leading to the formation of 2,2'-diethoxy-4,4'-bithiazole and consuming your valuable stannane reagent.[7]

-

Proto-destannylation: The C-Sn bond can be cleaved by trace amounts of acid or water, which are more reactive at higher temperatures, replacing the stannyl group with a hydrogen atom. This effectively removes the organostannane from the productive catalytic cycle.

-

Side Reactions with Solvents: Highly polar, high-boiling solvents like DMF or DMAc can decompose at elevated temperatures, generating amines that can act as competing ligands or react with your substrates.

-

The key is to find the "sweet spot"—the minimum temperature required for an efficient reaction rate without triggering these detrimental pathways.

Troubleshooting & Optimization Protocol

Q3: How do I systematically determine the optimal reaction temperature for my specific substrates?

A3: A systematic temperature screening experiment is the most robust method to identify the optimal conditions. This self-validating protocol minimizes ambiguity and provides clear, actionable data.

Protocol: Parallel Temperature Optimization for Stille Coupling

-

Reaction Setup: Prepare 4 identical reaction vessels (e.g., microwave vials or Schlenk tubes) under an inert atmosphere (Argon or Nitrogen).[5]

-

Reagent Addition: To each vessel, add your aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and degassed solvent (e.g., Toluene, Dioxane, or DMF).[5]

-

Scientist's Note: Using a slight excess of the organostannane can help compensate for minor homocoupling or degradation without significantly impacting purification.

-

-

Temperature Screening: Place each vessel in a pre-heated reaction block or oil bath set to a different temperature. A good starting range is:

-

Vessel 1: 80 °C

-

Vessel 2: 90 °C

-

Vessel 3: 100 °C

-

Vessel 4: 110 °C

-

-

Reaction Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, and 16h) using a suitable analytical technique (TLC, LC-MS, or GC-MS).

-

Critical Insight: Your goal is to find the temperature that gives the cleanest conversion in the shortest amount of time. A reaction that is 95% complete in 4 hours at 100 °C is often preferable to one that is 98% complete in 16 hours at 80 °C, as longer reaction times can also lead to side product formation.

-

-

Data Analysis & Selection: After the screening, analyze the results from each temperature. The optimal temperature is the one that provides the best balance of reaction rate, yield, and purity (minimal side products).

This systematic approach provides a definitive answer for your specific substrate combination, forming the basis of a robust and reproducible procedure.

Data Interpretation Guide

The following table summarizes likely outcomes from a temperature screen to aid in your analysis.

| Temperature Range | Expected Reaction Rate | Predominant Side Products/Issues | Recommended Action |

| < 80 °C | Very Slow / Stalled | - Incomplete conversion- No significant side products | Increase temperature in 10 °C increments. |

| 80 – 110 °C | Moderate to Fast | - Minimal homocoupling- Trace proto-destannylation | Optimal Range. Fine-tune within this window for best results.[5][6] |

| > 115 °C | Very Fast | - Catalyst decomposition (Pd black)- Significant homocoupling- Potential solvent degradation | Reduce temperature. If rate is still an issue, consider a more active catalyst/ligand system.[1] |

Visualizing the Process

To further clarify the decision-making process, the following diagrams illustrate the core concepts.

Caption: Fig 1. Simplified Stille Catalytic Cycle.

Caption: Fig 2. Troubleshooting low yield based on temperature.

References

-

A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Institut Kimia Malaysia. [Link]

-

The first heterogeneous carbonylative Stille coupling of organostannanes with aryl iodides catalyzed by MCM-41-supported bidentate phosphine palladium(0) complex. Green Chemistry (RSC Publishing). [Link]

-

Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

-

The Mechanisms of the Stille Reaction. University of Windsor. [Link]

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

Stille reaction - Wikipedia. Wikipedia. [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

-

Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

-

RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]

-

THE STILLE REACTION, 38 YEARS LATER. ResearchGate. [Link]

-

Stille Coupling. NROChemistry. [Link]

Sources

Troubleshooting low yields in Stille coupling of thiazole derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during the Stille cross-coupling of thiazole derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Stille coupling with a thiazole derivative is giving very low or no yield. What are the most likely primary causes?

Answer:

Low yields in Stille couplings involving thiazole derivatives often stem from a few core issues that are magnified by the electronic properties of the thiazole ring. Thiazoles are electron-deficient heterocycles, and the nitrogen and sulfur atoms can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation. The primary areas to investigate are:

-

Catalyst Inhibition/Deactivation: The lone pair of electrons on the thiazole nitrogen can coordinate to the palladium center. This coordination can stabilize the palladium complex, making it less reactive and hindering its participation in the catalytic cycle. This is a common issue with nitrogen-containing heterocycles.

-

Substrate Instability:

-

Protodestannylation: Thiazolylstannanes can be susceptible to protodestannylation, where a proton source in the reaction mixture cleaves the carbon-tin bond, converting your active organostannane back into a simple thiazole. This is a significant side reaction, especially if there is residual moisture or acidic impurities.

-

Halogen Scrambling/Side Reactions: In the case of halothiazoles, particularly those with multiple halogen substituents, side reactions or "halogen dance" rearrangements can occur, especially if strong bases are used in precursor synthesis.[1]

-

-

Suboptimal Reaction Conditions: The balance of catalyst, ligand, solvent, and temperature is crucial and often more sensitive for heterocyclic substrates compared to simple aryl systems. An incorrect choice in any of these can lead to a dramatic drop in yield.

-

Purity of Reagents: Organostannanes are notoriously difficult to purify, and residual impurities from their synthesis can interfere with the coupling reaction.[2] Similarly, impurities in the halothiazole or solvents can contribute to side reactions and catalyst deactivation.